molecular formula C21H18N2O2S B303536 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide

Cat. No. B303536
M. Wt: 362.4 g/mol
InChI Key: TWUQBRMAVDWXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide may have potential therapeutic applications in treating various diseases.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial effects by inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, further studies could be conducted to investigate its mechanism of action and potential targets for drug development. Furthermore, studies could be conducted to investigate the potential toxicity and safety of this compound for human use. Overall, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a promising compound for further investigation in scientific research.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the reaction of 2-amino-5-nitrothiazole with 2-naphthylbutyryl chloride in the presence of a base. The resulting product is then treated with sodium sulfide to form the final compound. This synthesis method has been optimized to produce high yields of pure product and has been used in various scientific research studies.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, it has been used in various biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.

properties

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-9-5-6-10-18(17)25-21)20(24)22-16-12-11-14-7-3-4-8-15(14)13-16/h3-13,19H,2H2,1H3,(H,22,24)

InChI Key

TWUQBRMAVDWXHC-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3

Canonical SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3

Origin of Product

United States

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